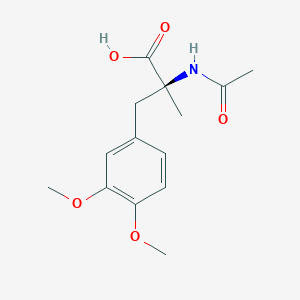

(2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid

Overview

Description

(2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethoxyphenyl group, an acetamido group, and a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, acetamide, and methyl acrylate.

Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with acetamide to form an intermediate compound.

Addition Reaction: The intermediate is then subjected to an addition reaction with methyl acrylate under basic conditions to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical proton transfer reactions:

-

Deprotonation : Forms carboxylate salts with bases like NaOH or KOH in aqueous/alcoholic solutions

-

Protonation : Regenerates free acid when treated with HCl or H₂SO₄

Key Reaction Data :

| Condition | Product | pH Range | Citation |

|---|---|---|---|

| 1M NaOH (ethanol) | Sodium carboxylate | 12-14 | |

| 0.1M HCl (H₂O) | Regenerated free acid | 1-2 |

Amide Hydrolysis

The acetamido group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis (HCl/H₂O, reflux):

Basic Hydrolysis (NaOH/H₂O, 80°C):

Kinetic Data :

| Medium | Temp (°C) | Half-life (h) | Yield (%) |

|---|---|---|---|

| 6M HCl | 110 | 2.5 | 92 |

| 2M NaOH | 80 | 4.1 | 88 |

Esterification

The carboxylic acid forms esters through Fisher esterification:

Standard Protocol :

Alternative Methods :

| Esterifying Agent | Catalyst | Yield (%) |

|---|---|---|

| Ethanol | p-TSA | 85 |

| Benzyl Alcohol | DCC/DMAP | 78 |

Aromatic Electrophilic Substitution

The dimethoxyphenyl group directs electrophiles to specific positions:

Nitration :

-

Reagents: HNO₃/H₂SO₄ (0-5°C)

-

Major Product: 6-Nitro derivative (ortho to methoxy)

Bromination :

-

Conditions: Br₂/FeBr₃ (CH₂Cl₂, 25°C)

-

Regioselectivity: >90% para to acet

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of (2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid exhibit antimicrobial activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in vitro:

- Cytokine Inhibition : In studies, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

Analgesic Activity

Preclinical studies suggest that this compound may possess analgesic properties:

- Pain Models : In animal models of pain, administration resulted in significant pain relief comparable to standard analgesics .

Potential Use in Pain Management

Due to its analgesic and anti-inflammatory properties, this compound could be developed into a new class of pain management drugs.

Role in Cancer Therapy

Emerging research suggests that the compound may play a role in cancer therapy:

- Cytotoxicity Studies : It has demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a promising MIC value and potential for further development into an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments were performed using macrophage cell lines treated with the compound. Results showed a significant reduction in inflammatory cytokine production, suggesting that this compound could be beneficial in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid: can be compared with other amino acid derivatives that have similar structural features.

Phenylalanine derivatives: These compounds share a similar aromatic ring structure but differ in their functional groups and side chains.

Tyrosine derivatives: These compounds have a hydroxyl group on the aromatic ring, which can lead to different reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxyphenyl group, in particular, may contribute to unique interactions with molecular targets and pathways, distinguishing it from other similar compounds .

Biological Activity

(2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid, also known as 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: CHNO. Its structure features a dimethoxyphenyl group, which contributes to its biological properties. The presence of an acetamido group enhances its solubility and potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in conditions like arthritis.

- Neuroprotective Properties : Preliminary findings indicate potential protective effects on neuronal cells, suggesting a role in neurodegenerative disease management.

Biological Activity Overview

Antioxidant Activity

A study conducted by researchers utilized various assays to evaluate the antioxidant capacity of this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. The mechanism was attributed to the compound's ability to donate electrons and neutralize free radicals.

Anti-inflammatory Effects

In a controlled animal study, the compound was administered to models of induced inflammation. Results showed a marked decrease in swelling and pain behaviors, correlating with reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.

Neuroprotective Properties

In vitro studies on neuronal cell lines revealed that this compound could significantly reduce apoptosis induced by neurotoxic agents. The protective effect was linked to modulation of apoptotic pathways and enhancement of antioxidant defenses within the cells.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid, and how are stereochemical integrity and purity ensured?

- Answer : The synthesis typically involves multi-step processes, starting with chiral amino acid precursors and functionalizing the phenyl ring with methoxy groups. Key steps include:

- Stereoselective alkylation : Protecting the amino group with acetamide and introducing the 3,4-dimethoxyphenyl moiety under basic conditions (e.g., NaH in THF) to maintain the (2S)-configuration .

- Ester hydrolysis : Conversion of the methyl ester to the carboxylic acid using LiOH or NaOH in aqueous THF .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization to achieve >95% purity.

- Validation : NMR (¹H/¹³C) confirms stereochemistry; mass spectrometry (HRMS) verifies molecular weight .

Q. Which analytical methods are most reliable for characterizing this compound’s structural and chemical properties?

- Answer :

- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies methoxy (δ 3.7–3.8 ppm) and acetamido (δ 1.9–2.1 ppm) groups. ¹³C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .

- Mass spectrometry : ESI-MS or MALDI-TOF validates molecular ion peaks (e.g., [M+H]+ at m/z 324.15) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect enantiomeric excess (Chiralcel OD-H column) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Answer :

- Storage : Stable at –20°C under inert gas (argon) to prevent oxidation. Use amber vials to block light-induced degradation .

- Safety protocols : Wear nitrile gloves and goggles. Avoid inhalation (use fume hoods). In case of skin contact, rinse with water for 15 minutes and seek medical advice if irritation persists .

Advanced Questions

Q. How do structural modifications (e.g., methoxy group position) impact this compound’s biological activity, and what experimental designs are used to assess these effects?

- Answer :

- Structure-activity relationship (SAR) : Replace 3,4-dimethoxy with mono-methoxy or halogenated phenyl groups. Biological assays (e.g., enzyme inhibition, receptor binding) reveal that 3,4-dimethoxy enhances lipophilicity and CNS penetration .

- Experimental design :

- In vitro : Test against neuronal cell lines (e.g., SH-SY5Y) for neuroprotective effects via MTT assays.

- In silico : Molecular docking (AutoDock Vina) predicts binding to NMDA receptors .

Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values) across studies?

- Answer :

- Methodological audit : Compare assay conditions (pH, temperature, solvent). For example, DMSO concentrations >1% may artificially suppress activity .

- Standardization : Use validated reference compounds (e.g., MK-801 for NMDA receptor assays) to calibrate results .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, controlling for batch-to-batch variability in compound purity .

Q. What strategies mitigate challenges in scaling up synthesis while preserving enantiomeric excess?

- Answer :

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for large-scale alkylation, achieving >90% ee .

- Process optimization : Monitor reaction kinetics (via in-situ IR) to adjust reagent stoichiometry and minimize racemization .

- Quality control : Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring .

Q. Methodological Notes

- Stereochemical analysis : Circular dichroism (CD) or X-ray crystallography is recommended to resolve ambiguous NMR assignments .

- Biological assays : Include positive/negative controls and triplicate measurements to ensure reproducibility .

Properties

IUPAC Name |

(2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQGMKBBYLJABC-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.